molecular formula C13H14N4O2S2 B5802589 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide

Cat. No. B5802589
M. Wt: 322.4 g/mol
InChI Key: WHFDRAMCWOJYHT-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse pharmacological properties and are significant in medicinal chemistry. They form core structures for the development of various therapeutic agents.

Synthesis Analysis

Synthesis of thiadiazole derivatives involves various chemical reactions, often starting from thioureas or other sulfur-containing precursors. Carbodiimide condensation is a common method used for the synthesis of thiadiazole acetamide derivatives, as seen in studies where novel compounds were prepared using this technique for enhanced reaction efficiency and yield (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including their stereochemistry and conformation, is often elucidated using X-ray crystallography and NMR spectroscopy. For example, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was structurally analyzed, demonstrating typical bonding and orientations specific to thiadiazole compounds (Ismailova et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their chemical reactivity is influenced by the electron-withdrawing nature of the thiadiazole ring and the substituents attached to it. These properties are essential for their biological activity and interaction with biomolecules.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, significantly affect the compound's usability in different solvents and pharmaceutical formulations. For example, the synthesis process and conditions can influence these properties, as seen in different thiadiazole derivatives (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity, and stability of thiadiazole derivatives, are crucial for their biological activity and drug design. The pKa values, for instance, affect the drug's absorption and distribution characteristics. For thiadiazole derivatives, such properties are explored through spectroscopic studies and computational chemistry (Duran & Canbaz, 2013).

Future Directions

The future directions for “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide” and similar compounds could involve further evaluation of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown promising results as antimicrobial agents and urease inhibitors . Therefore, these compounds might be promising candidates for further evaluation and potential drug development.

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-9(18)15-12-16-17-13(21-12)20-8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFDRAMCWOJYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide

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